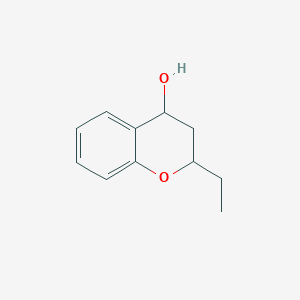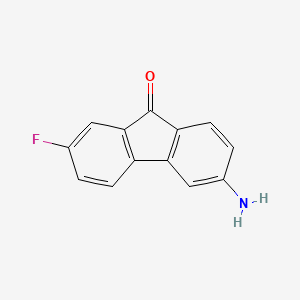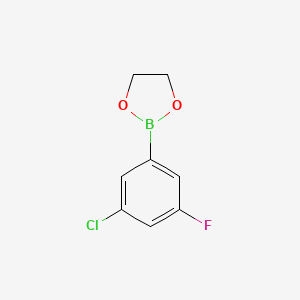
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a 3-chloro-5-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloro-5-fluorophenylboronic acid reacts with a halogenated dioxaborolane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronate esters.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Boronic Acids: Formed through oxidation.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through cross-coupling reactions.
科学研究应用
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material Science: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Shares the phenylboronic acid moiety but lacks the dioxaborolane ring.
3-Chloro-5-fluorophenyl-1,2,3-triazole: Contains a triazole ring instead of a dioxaborolane ring.
Uniqueness
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the 3-chloro-5-fluorophenyl group and the 1,3,2-dioxaborolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
属性
CAS 编号 |
718641-97-5 |
|---|---|
分子式 |
C8H7BClFO2 |
分子量 |
200.40 g/mol |
IUPAC 名称 |
2-(3-chloro-5-fluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H7BClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
InChI 键 |
KQBKJGFWGXQHGJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC(=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



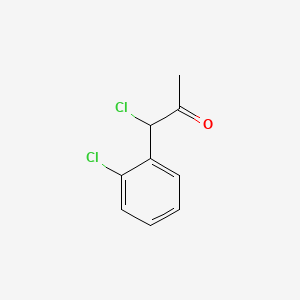
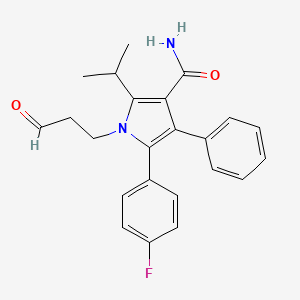

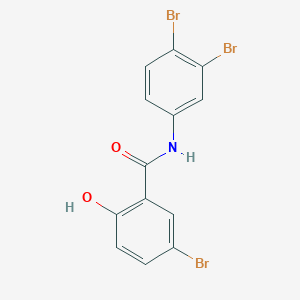
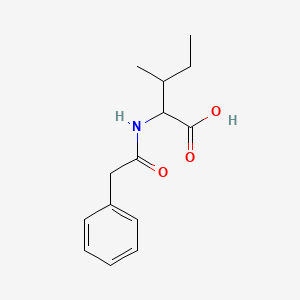

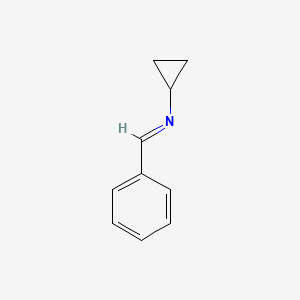
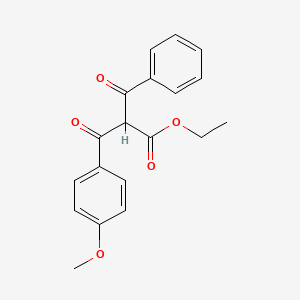

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
